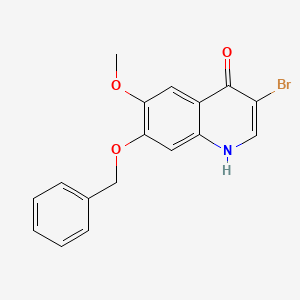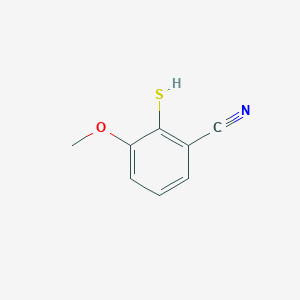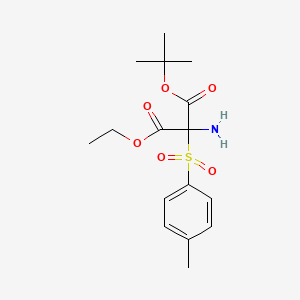![molecular formula C9H15N3S4 B13911074 [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate](/img/structure/B13911074.png)
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves multiple steps, including the reaction of diethyldithiocarbamate with methyl cyanocarbonimidodithionate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diethyldithiocarbamate: A related compound with similar chemical properties.
Methyl cyanocarbonimidodithionate: Shares structural similarities and reactivity.
Other dithiocarbamates: Compounds with similar functional groups and applications.
Uniqueness
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
特性
分子式 |
C9H15N3S4 |
|---|---|
分子量 |
293.5 g/mol |
IUPAC名 |
(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H15N3S4/c1-4-12(5-2)9(13)16-7-15-8(14-3)11-6-10/h4-5,7H2,1-3H3 |
InChIキー |
DRCSWDVQBYZJCJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCSC(=NC#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


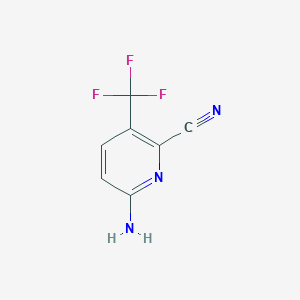
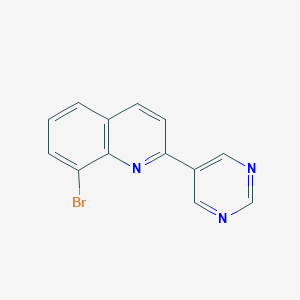
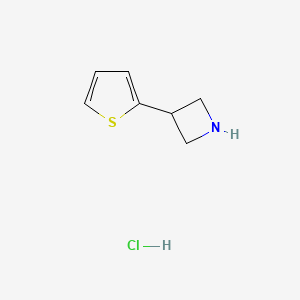
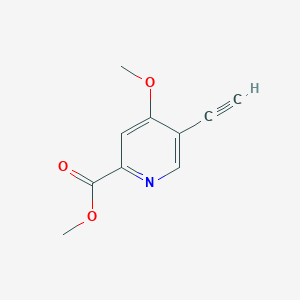
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
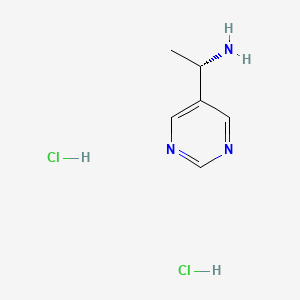
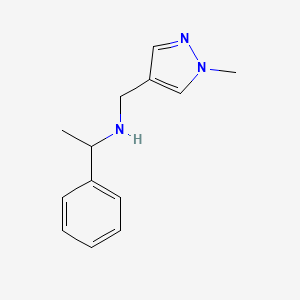
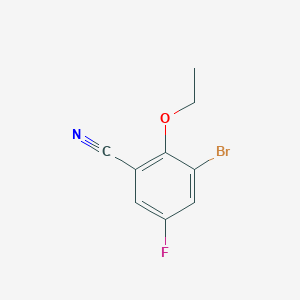
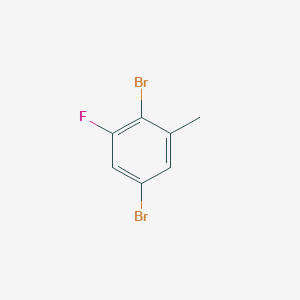

![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
